molecular formula C14H9BrFN3O3S B4965026 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide CAS No. 6388-92-7

2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B4965026
CAS No.: 6388-92-7
M. Wt: 398.21 g/mol
InChI Key: QKCAXRQIMZRVMD-UHFFFAOYSA-N
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Description

2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H9BrFN3O3S and a molecular weight of 398.207 g/mol It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzamide core

Preparation Methods

The synthesis of 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Carbamothioylation: Formation of the carbamothioyl group through reaction with thiourea derivatives.

    Amidation: Formation of the benzamide structure through reaction with benzoyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-8-5-6-11(16)12(7-8)19(21)22/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCAXRQIMZRVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367637
Record name STK004731
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6388-92-7
Record name STK004731
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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